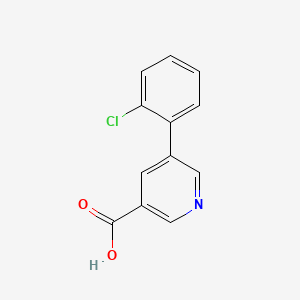

5-(2-Chlorophenyl)nicotinic acid

Description

Contextualization within Nicotinic Acid Derivatives Research

Nicotinic acid, also known as niacin or vitamin B3, is a well-established player in the management of lipid disorders. researchgate.netresearchgate.net However, the therapeutic utility of its derivatives extends far beyond this initial application. The nicotinic acid scaffold has proven to be a versatile template for the development of agents with a wide array of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. nih.gov The core structure of nicotinic acid, a pyridine-3-carboxylic acid, offers multiple sites for chemical modification, allowing scientists to fine-tune its properties to achieve desired biological outcomes. The introduction of various substituent groups can profoundly influence the compound's potency, selectivity, and pharmacokinetic profile.

Research into nicotinic acid derivatives has also found applications in agriculture, with some compounds being developed as fungicides. mdpi.com This highlights the broad-ranging impact of this class of molecules. The exploration of 5-substituted nicotinic acids, in particular, has been a fertile ground for discovering novel bioactive compounds.

Historical Perspectives and Emerging Research Trends on 5-(2-Chlorophenyl)nicotinic Acid

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has a rich history, with a continuous search for compounds that offer improved efficacy and better safety profiles. nih.gov The exploration of nicotinic acid derivatives as potential anti-inflammatory agents is a part of this broader trend. While specific historical research exclusively focused on this compound is not extensively documented in early literature, its emergence is a logical progression from studies on related 5-arylnicotinic acids.

Emerging research is increasingly focusing on the nuanced structure-activity relationships of these derivatives. The aim is to understand how specific substitutions on the phenyl ring influence their biological activity. Modern research efforts are leveraging computational tools, such as molecular docking, to predict the interaction of these compounds with biological targets, thereby guiding the synthesis of more potent and selective molecules. nih.gov The investigation into compounds like this compound is driven by the need for new therapeutic options, particularly in the realm of inflammation and pain management.

Significance of the 2-Chlorophenyl Substitution in Nicotinic Acid Scaffold Design and Bioactivity

The 2-chlorophenyl moiety can also enhance the lipophilicity of the molecule, which can influence its ability to cross cell membranes and reach its site of action. This strategic placement of a halogen atom is a common tactic in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDDIFGTGPJAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602385 | |

| Record name | 5-(2-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893735-02-9 | |

| Record name | 5-(2-Chlorophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893735-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 2 Chlorophenyl Nicotinic Acid and Its Analogues

Palladium-Catalyzed Cross-Coupling Strategies for C-C Bond Formation

Suzuki-Miyaura Coupling Approaches for Arylnicotinic Acid Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.org This reaction is catalyzed by a palladium(0) complex and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

For the synthesis of 5-arylnicotinic acids, a typical Suzuki-Miyaura approach involves the coupling of a 5-halonicotinic acid derivative (e.g., 5-bromo- or 5-chloronicotinic acid ester) with an arylboronic acid (e.g., 2-chlorophenylboronic acid). The reaction is conducted in the presence of a palladium catalyst, such as Pd(OAc)₂, Pd(PPh₃)₄, or more advanced palladacycle catalysts, along with a suitable base (e.g., K₂CO₃, CsF) and a phosphine (B1218219) ligand. libretexts.orgnih.gov The use of air- and water-stable potassium organotrifluoroborates in place of boronic acids has also proven effective. nih.gov

The general scheme for this synthesis is as follows:

Scheme: Suzuki-Miyaura coupling for 5-arylnicotinic acid synthesis.

(A 5-halonicotinate derivative reacts with an arylboronic acid in the presence of a Palladium catalyst and a base to yield a 5-arylnicotinate ester, which can then be hydrolyzed to the final 5-arylnicotinic acid.)

This methodology has been successfully applied to generate a variety of functionalized nicotinic acid derivatives. researchgate.net The reaction conditions can be optimized by screening different catalysts, ligands, and bases to achieve high yields for specific substrates, including sterically hindered ones. nih.gov

Exploration of Other Transition Metal-Mediated Coupling Reactions

While the Suzuki-Miyaura coupling is widely used, other transition-metal-catalyzed reactions are also valuable for C-C bond formation. The Stille coupling, which pairs an organohalide with an organotin compound, shares a similar mechanistic cycle with the Suzuki reaction and can be an effective alternative. libretexts.org

Additionally, catalysts based on other transition metals like nickel and copper have been investigated. mdpi.comresearchgate.net Nickel catalysts, for instance, can be a more cost-effective alternative to palladium and show high activity and selectivity in certain cross-coupling reactions. Copper-catalyzed reactions, often in conjunction with other metals, have also been employed in the synthesis of nicotinate (B505614) complexes. researchgate.net These alternative methods expand the toolbox for chemists, providing different reactivity profiles and substrate scopes for the synthesis of 5-(2-Chlorophenyl)nicotinic acid and its analogues.

Functional Group Interconversion and Derivatization Approaches

Following the synthesis of the 5-arylnicotinic acid backbone, a variety of functional group interconversions and derivatizations can be performed to generate a library of structurally diverse and biologically active compounds.

Preparation of Nicotinoyl Chloride and Subsequent Reactions

A key intermediate for derivatization is the nicotinoyl chloride. This reactive species is typically prepared by treating the corresponding nicotinic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often under reflux conditions. rdd.edu.iqresearchgate.netmdpi.comprepchem.com The excess thionyl chloride can be removed by distillation or under vacuum. mdpi.comprepchem.com

The resulting nicotinoyl chloride hydrochloride is a versatile intermediate that readily reacts with various nucleophiles. sigmaaldrich.com For example, it can be amidated by reacting with primary or secondary amines to form nicotinamides or condensed with alcohols to produce nicotinate esters. mdpi.comprepchem.com These reactions significantly expand the range of accessible derivatives from a single nicotinic acid precursor.

Synthesis of Nicotinic Acid Hydrazides and Schiff Bases as Intermediates

Nicotinic acid hydrazides (also known as nicotinohydrazides) are crucial building blocks for synthesizing a wide array of heterocyclic compounds. nih.gov The synthesis typically begins with the esterification of nicotinic acid, followed by reaction of the resulting nicotinate ester with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), usually in an alcohol solvent like ethanol. rdd.edu.iqresearchgate.net Alternatively, the hydrazide can be formed by condensing the carboxylic acid directly with hydrazine in the presence of specific catalysts. google.com

These nicotinic acid hydrazides can then be condensed with a variety of aromatic or aliphatic aldehydes and ketones. nih.govresearchgate.net This reaction yields the corresponding Schiff bases, also known as hydrazones, which serve as key intermediates for further cyclization reactions. rdd.edu.iqresearchgate.net

Cyclization Reactions for the Formation of Heterocyclic Derivatives (e.g., Oxadiazoles, Thiazolidinones, Pyrido[2,3-d]pyrimidines)

The intermediate hydrazones and other nicotinic acid derivatives can be transformed into various medicinally important heterocyclic ring systems.

Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a common derivatization of nicotinic acid. This is typically achieved through the oxidative cyclization of the nicotinoyl hydrazone intermediates. researchgate.net Reagents such as refluxing acetic anhydride (B1165640) or lead dioxide in glacial acetic acid can be used to effect this transformation. researchgate.netrdd.edu.iqresearchgate.net Other methods include reacting the acid hydrazide directly with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). mdpi.com

Thiazolidinones: 4-Thiazolidinone rings can be constructed from the Schiff base intermediates. The reaction involves the cyclocondensation of the hydrazone with a sulfur-containing reagent, most commonly thioglycolic acid (mercaptoacetic acid). nih.govresearchgate.net This reaction is often carried out by refluxing in a solvent like 1,4-dioxane (B91453) or benzene, sometimes with a catalyst such as anhydrous ZnCl₂. nih.govresearchgate.netresearchgate.net The formation of the thiazolidinone ring is a strong confirmation of the successful cyclization. tandfonline.com

Pyrido[2,3-d]pyrimidines: The pyrido[2,3-d]pyrimidine (B1209978) scaffold, a fusion of pyridine (B92270) and pyrimidine (B1678525) rings, is another important heterocyclic target. mdpi.com These structures are generally synthesized from substituted nicotinic acid derivatives. For instance, o-aminonicotinonitriles or nicotinamides can undergo intramolecular heterocyclization when treated with reagents like diethyl oxalate, triethyl orthoformate, or by undergoing acylation followed by cyclization. nih.govrsc.org Another route involves the condensation of 6-aminouracil (B15529) with appropriate precursors under acidic conditions to build the fused ring system. mdpi.com These synthetic pathways allow for the creation of complex, polycyclic structures with potential biological applications. nih.govnih.gov

Regioselective Halogenation and Substituent Modification Strategies

The precise placement of halogen atoms and other functional groups on the nicotinic acid scaffold is fundamental to the synthesis of this compound and its analogues. Regioselective strategies are crucial for building the correct molecular architecture and avoiding the formation of unwanted isomers.

Further control over substituent placement on the pyridine ring can be achieved through catalyst selection. Research into the addition of aryl boron nucleophiles to nicotinic acid-derived pyridinium (B92312) salts has shown that the catalyst dictates the position of arylation. For instance, a rhodium/BINAP catalyst system preferentially directs the addition to the C6 position, whereas catalysts with smaller bite angles, such as Bobphos and Quinox P*, favor addition at the C2 position. nih.gov This catalyst-controlled regioselectivity allows for the synthesis of specifically substituted dihydropyridines, which are versatile intermediates. nih.gov

Moreover, direct halogenation methods have been patented for producing nicotinic acid derivatives. These processes involve reacting a nicotinic acid precursor with a halogenating agent, such as one containing chlorine or bromine, to introduce a halogen at a specific position on the pyridine ring. google.com The ability to selectively deprotonate and functionalize the pyridine ring of nicotine (B1678760) derivatives at the C-2 and C-6 positions further underscores the advanced methodologies available for introducing a wide array of functional groups with high regioselectivity. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound is most effectively achieved via Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. mdpi.com The optimization of this reaction is critical for maximizing product yield and ensuring high purity.

A key study details the coupling of various arylboronic acids with methyl 5-bromonicotinate. The research systematically evaluated different reaction conditions to identify the most efficient protocol. Two primary methods were compared, revealing significant differences in effectiveness depending on the reactants and catalysts used.

Method A utilized a palladium tetrakis(triphenylphosphine) catalyst with sodium carbonate as the base in a benzene/water solvent system at reflux. Method B employed a combination of palladium acetate (B1210297) and tri(o-tolyl)phosphine as the catalyst with triethylamine (B128534) as the base in a dimethylformamide (DMF) solvent at 100 °C.

The results, summarized in the table below, indicate that Method B generally provides superior yields for a range of arylboronic acids.

Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Aryl Nicotinates

| Arylboronic Acid (ArB(OH)₂) | Coupling Method | Catalyst | Yield (%) |

|---|---|---|---|

| Phenyl | Method A | Pd(PPh₃)₄ | 68 |

| Phenyl | Method B | Pd(OAc)₂ / P(o-tol)₃ | 95 |

| 2-Chlorophenyl | Method B | Pd(OAc)₂ / P(o-tol)₃ | 83 |

| 3-Nitrophenyl | Method A | Pd(PPh₃)₄ | 80 |

| 3-Nitrophenyl | Method B | Pd(OAc)₂ / P(o-tol)₃ | 94 |

| 4-Methoxyphenyl | Method A | Pd(PPh₃)₄ | 75 |

| 4-Methoxyphenyl | Method B | Pd(OAc)₂ / P(o-tol)₃ | 97 |

Data sourced from a study on the general synthesis of 5-arylnicotinates.

These findings demonstrate that careful selection of the catalyst, base, and solvent system is paramount for optimizing the synthesis of 5-aryl nicotinates like this compound. Further optimization for halogenation reactions specifies a temperature range of 0 to 150°C and reaction times between 0.1 and 24 hours, often in the presence of a base or solvent. google.com

Considerations for Industrial Scale Synthesis and Process Intensification

Translating the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges focused on cost-effectiveness, safety, throughput, and sustainability. The industrial production of the parent compound, nicotinic acid, offers insights into large-scale manufacturing principles. It is primarily produced through the oxidation of feedstocks like 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine (B133936) at high temperatures and pressures, with major producers like Lonza refining these processes over decades. nih.govnih.gov

A concrete example of industrial-scale nicotinic acid synthesis involves a 75-liter tubular reactor. chemicalbook.com The process parameters are meticulously controlled, including heating the catalyst bed to 250°C and feeding the reactants (β-picoline, water, and air) in specific molar ratios to achieve high selectivity and conversion rates. chemicalbook.com

Process intensification is a key strategy for modern chemical manufacturing, aiming to make processes safer, cleaner, and more efficient. cetjournal.it This often involves a "shift to continuous" manufacturing, moving away from traditional large-volume batch reactors. cetjournal.it Continuous flow reactors, such as tubular or continuous stirred-tank reactors (CSTRs), offer superior heat exchange, which reduces the need for large volumes of solvent used as thermal flywheels and inherently improves safety by minimizing the amount of hazardous material present at any given time. cetjournal.it

For products like nicotinic acid, which can be produced via fermentation, process intensification techniques such as reactive extraction are employed. This method helps to overcome the challenges of separating a product from a dilute fermentation broth, avoiding product inhibition and increasing separation selectivity, thereby making the bioprocess more competitive with chemical synthesis. researchgate.net These principles are directly applicable to the scale-up of this compound synthesis, particularly if biocatalytic routes are developed.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pharmaceuticals is a growing priority, driven by the need to reduce environmental impact and enhance sustainability. mdpi.com The conventional industrial synthesis of nicotinic acid, for example, is energy-intensive and produces significant greenhouse gas emissions and other toxic by-products. nih.govnih.govfrontiersin.org

The Suzuki coupling reaction, central to the synthesis of this compound, has traditionally relied on harsh conditions and toxic reagents. mdpi.com Green chemistry initiatives seek to reformulate this powerful reaction. Key areas of improvement include:

Use of Benign Solvents: Replacing environmentally harmful organic solvents with water is a major focus. Successful Suzuki couplings have been demonstrated in purely aqueous media, significantly reducing the environmental footprint of the process. aalto.fiacs.org

Catalyst Innovation: Developing highly efficient and recyclable catalysts minimizes waste and cost. This includes creating ligand-free protocols, where the reaction proceeds without the need for complex and often expensive organic ligands. mdpi.comrsc.org

Biocatalysis: The use of enzymes offers a compelling green alternative to traditional chemical methods. frontiersin.org Enzymatic synthesis of nicotinic acid from substrates like 3-cyanopyridine (B1664610) occurs under mild conditions (lower temperature and pressure), avoids corrosive acids, and does not generate toxic NOx by-products. researchgate.netfrontiersin.org Nitrilase enzymes, in particular, are gaining attention for their ability to selectively hydrolyze nitriles into valuable acids, representing a promising avenue for the green production of pharmaceutical precursors. frontiersin.org

These approaches collectively aim to design synthetic pathways that are not only efficient but also inherently safer and more environmentally responsible. mdpi.comresearchgate.net

Comprehensive Characterization and Analytical Techniques in 5 2 Chlorophenyl Nicotinic Acid Research

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are fundamental to confirming the molecular structure of a synthesized compound like 5-(2-Chlorophenyl)nicotinic acid. These methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D-NMR)

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution.

¹H NMR: This technique would be used to identify the number of chemically distinct protons, their environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the pyridine (B92270) ring and the chlorophenyl ring. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm the substitution pattern. For instance, the protons on the pyridine ring would likely appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing carboxylic acid group and the bulky chlorophenyl substituent.

¹³C NMR: This analysis would reveal the number of unique carbon atoms in the molecule. The spectrum would show distinct peaks for the carboxylic acid carbon, the carbons of the pyridine ring, and the carbons of the chlorophenyl ring. The chemical shifts would provide evidence for the electronic environment of each carbon atom.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to assign protons on the individual rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

No specific, published NMR data tables for this compound were found in the performed search.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), C=C and C=N stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region), and a C-Cl stretch from the chlorophenyl group (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring systems. The symmetric vibrations of the rings would likely give rise to strong Raman signals.

Specific experimental IR and Raman spectral data for this compound are not available in the reviewed literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): This technique would confirm the molecular weight of this compound (233.65 g/mol ). The fragmentation pattern observed in the mass spectrum would provide structural information, showing characteristic losses of fragments such as the carboxyl group (-COOH) or the chlorine atom.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₁₂H₈ClNO₂), distinguishing it from other compounds with the same nominal mass.

No published mass spectra or HRMS data for this compound could be retrieved.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the primary method for assessing the purity of non-volatile organic compounds like this compound. A typical method development would involve:

Column Selection: A reversed-phase column (e.g., C18) would likely be the first choice.

Mobile Phase Optimization: A mixture of an aqueous buffer (often with an acid modifier like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent (like acetonitrile (B52724) or methanol) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of impurities with a wide range of polarities.

Detection: A UV detector would be suitable, as the aromatic rings in the molecule would absorb UV light. The detection wavelength would be set to the absorbance maximum (λmax) of the compound.

Validated HPLC methods specific to this compound have not been published.

Gas Chromatography (GC) for Volatile Intermediates

Gas chromatography is typically used for volatile and thermally stable compounds. While this compound itself is likely not volatile enough for standard GC analysis without derivatization, GC would be a valuable tool for monitoring the progress of its synthesis by analyzing volatile starting materials or intermediates. For example, if the synthesis involves a Suzuki coupling, GC could be used to monitor the consumption of a volatile boronic acid or halide precursor.

No specific GC methods for intermediates in the synthesis of this compound are described in the available literature.

Supercritical Fluid Chromatography (SFC) for Polar Compound Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of polar compounds, a category to which this compound belongs due to its carboxylic acid and pyridine moieties. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. This endows the mobile phase with low viscosity and high diffusivity, facilitating rapid and efficient separations.

The polarity of the mobile phase in SFC can be readily adjusted by adding polar modifiers, such as methanol (B129727) or acetonitrile. This flexibility is particularly advantageous for analyzing compounds like nicotinic acid and its derivatives. Research into the analysis of niacin and its metabolites has demonstrated the capability of SFC to separate highly polar compounds, which can be challenging for traditional reversed-phase liquid chromatography. By controlling parameters such as pressure, temperature, and the composition of the mobile phase, a high degree of resolution and throughput can be achieved in the separation of such analytes.

While specific SFC application data for this compound is not detailed in readily available literature, the established success of the technique with structurally related polar compounds, such as other nicotinic acid derivatives, underscores its potential for the efficient analysis and purification of this target molecule.

Thin Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Separation

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. In the synthesis of this compound, TLC would be routinely employed to track the conversion of starting materials to the final product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel or alumina. The plate is then developed in a sealed chamber with a suitable solvent system. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. By comparing the spots of the reaction mixture to those of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed. A completed reaction would ideally show the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

A comparative study on the chromatographic separation of various nicotinic acid derivatives has highlighted the utility of TLC in distinguishing between these related compounds. The choice of the mobile phase composition is critical for achieving good separation. For preliminary separation, TLC can be scaled up to preparative TLC (prep-TLC) to isolate small quantities of the desired compound for further analysis.

X-ray Crystallography for Definitive Solid-State Structure Determination

For a compound like this compound, obtaining a single crystal of suitable quality would allow for its definitive structural elucidation. The process involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal. By applying complex mathematical algorithms, the diffraction data can be converted into a detailed three-dimensional electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound is not publicly available, the application of this technique would yield crucial information, including the unit cell dimensions, space group, and the precise coordinates of each atom. This would confirm the connectivity of the 2-chlorophenyl group to the nicotinic acid backbone and reveal the molecule's conformation, including the dihedral angle between the two aromatic rings.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical values calculated from the compound's proposed empirical formula, serving as a crucial check for its purity and elemental composition. For this compound, with a molecular formula of C₁₂H₈ClNO₂, elemental analysis provides a quantitative validation of its composition.

The generally accepted tolerance for elemental analysis data is within ±0.4% of the calculated values. A close agreement between the experimental and theoretical percentages for carbon, hydrogen, nitrogen, and other elements provides strong evidence for the compound's identity and purity. While specific experimental elemental analysis data for this compound is not reported in the reviewed literature, the theoretical composition can be precisely calculated.

Below is a data table showing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 61.69 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.45 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.17 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.99 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.70 |

| Total | 233.654 | 100.00 |

This table is interactive. You can sort the columns by clicking on the headers.

Biological and Pharmacological Investigations of 5 2 Chlorophenyl Nicotinic Acid and Its Analogues

Antimicrobial Efficacy Studies

The antimicrobial potential of nicotinic acid and its derivatives has been a subject of significant research, exploring their efficacy against a range of pathogenic microorganisms. These investigations have encompassed both in vitro and in vivo models, providing a comprehensive understanding of their antimicrobial spectrum and potential therapeutic applications.

Antibacterial Activity (in vitro and in vivo models)

Derivatives of nicotinic acid have demonstrated notable antibacterial properties. For instance, certain acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL. nih.gov One particular acylhydrazone derivative exhibited an MIC of 7.81 µg/mL against the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300. nih.gov Furthermore, a 1,3,4-oxadiazoline derivative with a 5-nitrofuran substituent was found to be active against all tested bacterial strains, showing particular potency against Gram-positive bacteria like Bacillus subtilis (MIC = 7.81 µg/mL) and Staphylococcus aureus (MIC = 7.81 µg/mL), including MRSA strains (MIC = 15.62 µg/mL). nih.gov

In vivo studies have further substantiated the antibacterial potential of these compounds. A novel pleuromutilin (B8085454) derivative, NPDM, demonstrated a superior therapeutic effect compared to tiamulin (B153960) in mouse models of MRSA infection, both in thigh and systemic infections with neutropenia. mdpi.com The 50% effective dose (ED50) of NPDM in a Galleria mellonella infection model was determined to be 50.53 mg/kg. mdpi.com Another study on a new antimicrobial peptide, Dermaseptin-AC, revealed its in vivo efficacy against MRSA in a mouse pneumonia model, where its effect was comparable to vancomycin (B549263) at the same dosage. nih.govnih.gov

It is worth noting that nicotinic acid itself, while not having a direct antibacterial effect, can enhance the ability of immune cells to combat bacteria like Staphylococcus aureus by increasing the number of neutrophils. nih.gov

The antibacterial spectrum of nicotinic acid derivatives often shows a degree of selectivity. As previously mentioned, acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have displayed significant activity against Gram-positive bacteria, including resistant strains like MRSA. nih.gov For instance, two acylhydrazone derivatives were particularly effective against Staphylococcus epidermidis with an MIC of 1.95 µg/mL. nih.gov

While the primary strength of many nicotinic acid derivatives appears to be against Gram-positive organisms, some compounds have shown broader activity. For example, the 1,3,4-oxadiazoline derivative with a 5-nitrofuran substituent was active against all tested strains, implying activity against Gram-negative bacteria as well, although specific data for Gram-negative strains was not detailed in the provided information. nih.gov

The bactericidal activity of various secreted phospholipases A2 (sPLA2s) has also been studied, with a clear hierarchy of potency against Gram-positive bacteria. For human sPLA2s, the order of activity is group IIA > X > V > XII > IIE > IB, IIF. nih.gov Interestingly, only human group XII sPLA2 showed detectable bactericidal activity against the Gram-negative bacterium Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Nicotinic Acid Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/ED50) | Reference |

| Acylhydrazone derivatives | Gram-positive bacteria | MIC: 1.95–15.62 µg/mL | nih.gov |

| Acylhydrazone derivative | Staphylococcus aureus ATCC 43300 (MRSA) | MIC: 7.81 µg/mL | nih.gov |

| 1,3,4-Oxadiazoline derivative | Bacillus subtilis ATCC 6633 | MIC: 7.81 µg/mL | nih.gov |

| 1,3,4-Oxadiazoline derivative | Staphylococcus aureus ATCC 6538 | MIC: 7.81 µg/mL | nih.gov |

| 1,3,4-Oxadiazoline derivative | Staphylococcus aureus ATCC 43300 (MRSA) | MIC: 15.62 µg/mL | nih.gov |

| NPDM (pleuromutilin derivative) | MRSA (in vivo) | ED50: 50.53 mg/kg (Galleria mellonella) | mdpi.com |

| Dermaseptin-AC | MRSA (in vivo) | Comparable to vancomycin (10 mg/kg) | nih.govnih.gov |

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Nicotinic acid and its analogues have been investigated for their ability to inhibit biofilm formation.

Studies have shown that nicotinic acid can significantly suppress the development of Streptococcus pneumoniae biofilms. preprints.org This inhibitory effect was observed to be both time and concentration-dependent, with higher concentrations leading to lower biofilm biomass. preprints.org Specifically, significant inhibition was noted at 6 and 18 hours of biofilm development. preprints.org Fourier-transform infrared spectroscopy (FTIR) analysis suggested that nicotinic acid may alter the structure of protein biomolecules within the biofilm. preprints.org

Other research has focused on different derivatives. A pyrazole-derived molecule, ABA-4, was found to reduce intracellular levels of c-di-GMP, a key signaling molecule in biofilm formation, by 84% at 100 µM in Pseudomonas aeruginosa. mdpi.com This compound also inhibited 90% of biofilm formation at 25 µM and induced 60% dispersal of established biofilms at 100 µM. mdpi.com Furthermore, rationally designed antimicrobial peptides have demonstrated efficacy in both inhibiting biofilm formation and eliminating pre-formed biofilms of P. aeruginosa. nih.gov For instance, the peptide WIK-14 was shown to remove preformed biofilm masses by targeting the extracellular polymeric substances (EPS) that form the biofilm matrix. nih.gov

Antifungal Activity

The antifungal properties of nicotinic acid derivatives have been explored, revealing their potential to combat various pathogenic fungi.

Several studies have highlighted the antifungal potential of nicotinamide (B372718) and its derivatives. Nicotinamide itself has demonstrated significant antifungal activity against Candida albicans, including fluconazole-resistant isolates, and also against other Candida species and Cryptococcus neoformans. nih.gov The combination of nicotinamide and fluconazole (B54011) showed enhanced antifungal activity. nih.gov In a mouse model of disseminated candidiasis, nicotinamide also confirmed its antifungal efficacy. nih.gov

Derivatives of nicotinamide have shown promise as well. One study identified a nicotinamide derivative, 2-amino-N-(3-isopropylphenyl)nicotinamide (16g), as a potent and broad-spectrum antifungal agent. semanticscholar.org This compound was highly active against C. albicans with a minimum inhibitory concentration (MIC) of 0.25 µg/mL and also showed significant activity against fluconazole-resistant strains. semanticscholar.org

The mechanism of action for some of these compounds appears to involve disruption of the fungal cell wall. nih.gov The search for new antifungal agents has also led to the synthesis of nicotinic acid hydrazides, which have shown inhibitory activity against various pathogenic fungi. nih.gov

Table 2: Antifungal Activity of Nicotinamide and its Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity (MIC) | Reference |

| Nicotinamide | Candida albicans SC5314 | MIC50: 20 mM | nih.gov |

| Nicotinamide | Candida parapsilosis, Candida tropicalis, Candida glabrata, Candida krusei, Cryptococcus neoformans | MIC50: 20-80 mM | nih.gov |

| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Candida albicans SC5314 | 0.25 µg/mL | semanticscholar.org |

| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Fluconazole-sensitive C. albicans | 0.125–0.5 µg/mL | semanticscholar.org |

| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Fluconazole-resistant C. albicans | 0.125–1 µg/mL | semanticscholar.org |

Anti-inflammatory and Analgesic Potential

Nicotinic acid and its derivatives have been investigated for their anti-inflammatory and analgesic properties, demonstrating a potential role in modulating inflammatory responses.

In vitro studies have shown that nicotinic acid can inhibit aspects of the inflammatory response. nih.gov Specifically, it has been found to inhibit the migration of monocytes towards activated human umbilical vein endothelial cells (HUVEC), a key event in the development of atherosclerosis. nih.gov This effect is believed to be mediated by the GPR109A receptor, which is expressed on immune cells like monocytes and macrophages. nih.gov Furthermore, newly synthesized derivatives of nicotinic acid have exhibited significant anti-inflammatory activity in vitro, with some compounds showing nitrite (B80452) inhibition activity and a subsequent reduction in inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophage cells. nih.gov

In vivo studies have provided further evidence for the anti-inflammatory and analgesic effects of nicotinic acid. Oral administration of nicotinic acid has been shown to inhibit the nociceptive response in both phases of the formalin test in mice, a model of inflammatory pain. nih.gov It also reduced mechanical allodynia in a rat model of inflammatory pain induced by carrageenan. nih.gov In addition to its analgesic effects, nicotinic acid inhibited carrageenan-induced paw edema in both mice and rats. nih.gov Certain synthesized nicotinic acid derivatives also demonstrated in vivo anti-inflammatory activity in a carrageenan-induced arthritis model in rats. nih.gov

It is important to note that isonicotinic acid, an isomer of nicotinic acid, was found to be inactive in models of nociceptive pain and inflammation. nih.gov

In vitro Anti-inflammatory Assays

While direct studies on 5-(2-Chlorophenyl)nicotinic acid are limited, research on analogous nicotinic acid derivatives provides insight into their anti-inflammatory potential. In vitro assays are crucial for initial screening and mechanistic understanding.

MTT and Griess Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability, ensuring that the observed anti-inflammatory effects are not due to cytotoxicity. The Griess assay measures nitrite levels, an indicator of nitric oxide (NO) production, a key inflammatory mediator. Studies on novel nicotinic acid derivatives have shown that these compounds can exhibit significant anti-inflammatory activity without affecting the viability of macrophage cells. nih.gov For instance, certain derivatives have demonstrated potent inhibition of nitrite production, suggesting a reduction in NO levels. nih.gov

Cytokine Level Assessment: Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) play a central role in the inflammatory cascade. The activation of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) on macrophages by nicotinic acid agonists has been shown to significantly reduce the gene expression of these cytokines. mdpi.com Specifically, niacin has been found to decrease the production of pro-inflammatory cytokines in stimulated macrophages. nih.gov In lipopolysaccharide (LPS)-stimulated human monocytes, nicotinic acid has been shown to reduce the secretion of TNF-α, IL-6, and monocyte chemoattractant protein-1 (MCP-1). nih.gov This effect is mediated through the GPR109A receptor and involves the inhibition of the NF-κB signaling pathway. nih.gov Similarly, in LPS-treated human mature macrophages, niacin and its metabolites have been observed to decrease reactive oxygen species (ROS), nitric oxide (NO), and the expression of inducible nitric oxide synthase (NOS2). nih.gov

The table below summarizes the effects of certain nicotinic acid derivatives on inflammatory markers in vitro.

| Assay | Cell Line | Treatment | Effect |

| Griess Assay | RAW 264.7 Macrophages | Nicotinic acid derivatives | Significant inhibition of nitrite production nih.gov |

| Cytokine Assessment | Human Monocytes (LPS-stimulated) | Nicotinic Acid | Reduction in TNF-α, IL-6, and MCP-1 secretion nih.gov |

| Cytokine Assessment | Mouse Alveolar Macrophages (LPS-stimulated) | Niacin | Attenuation of pro-inflammatory cytokine production researchgate.net |

| Oxidative Stress | Human Mature Macrophages (LPS-treated) | Niacin and its metabolites | Decrease in ROS, NO, and NOS2 expression nih.gov |

In vivo Anti-inflammatory Models

The carrageenan-induced arthritis model in rats is a standard method for evaluating the in vivo anti-inflammatory activity of new compounds. researchgate.net This model involves injecting carrageenan, a sulfated polysaccharide, into the rat's paw or knee joint, which induces an acute inflammatory response characterized by edema, immune cell migration, and pain hypersensitivity. researchgate.netbiomolther.org The inflammatory process is mediated by the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.netnih.gov

Modulation of Lipid Metabolism and Associated Cardiovascular Effects

The effects of this compound on lipid metabolism can be inferred from the extensive research on its parent compound, nicotinic acid (niacin). Nicotinic acid is a well-established lipid-modifying agent with a broad spectrum of effects on the lipoprotein profile. wjgnet.com

Nicotinic acid favorably alters the lipid profile by:

Increasing High-Density Lipoprotein (HDL) Cholesterol: It is considered the most effective agent for raising HDL-C levels. wjgnet.comnih.govnih.gov This increase is primarily in the larger HDL2b subfraction, which is thought to be particularly important for reverse cholesterol transport. nih.gov

Decreasing Low-Density Lipoprotein (LDL) Cholesterol: Nicotinic acid reduces circulating LDL-C levels by 10-25%. aafp.org It also promotes a shift from small, dense LDL particles to larger, more buoyant ones, which are considered less atherogenic. oup.comoup.com

Decreasing Very-Low-Density Lipoprotein (VLDL) and Triglycerides: It effectively lowers triglyceride levels by 20-50% by inhibiting their synthesis in the liver. aafp.orgnih.govyoutube.com This is achieved, in part, by reducing the availability of free fatty acids, which are precursors for triglyceride synthesis. oup.comoup.com

The table below summarizes the effects of nicotinic acid on lipoprotein profiles based on various studies.

| Lipoprotein | Effect | Mechanism |

| HDL | Increases levels, particularly the HDL2b subfraction nih.gov | Reduces hepatic uptake of HDL, increases apolipoprotein A-I levels wjgnet.com |

| LDL | Decreases levels and increases particle size oup.comoup.com | Reduces VLDL production, a precursor to LDL oup.com |

| VLDL | Decreases levels nih.govyoutube.com | Inhibits hepatic triglyceride synthesis youtube.com |

| Triglycerides | Decreases levels aafp.orgnih.govyoutube.com | Inhibits lipolysis in adipose tissue, reducing free fatty acid flux to the liver oup.comoup.com |

Dyslipidemia, characterized by elevated LDL-C, low HDL-C, and high triglycerides, is a major risk factor for atherosclerosis. oup.com Nicotinic acid's ability to improve the entire lipid panel makes it a valuable therapeutic option for managing dyslipidemia and mitigating atherosclerosis progression. nih.govnih.gov

Clinical studies have demonstrated that nicotinic acid therapy, alone or in combination with statins, can lead to a significant reduction in the progression of atherosclerosis, as measured by angiography and carotid intima-media thickness. nih.govaafp.orgthescipub.com Furthermore, it has been associated with a reduction in cardiovascular events. nih.govnih.govthescipub.com The anti-atherosclerotic effects of nicotinic acid are attributed not only to its lipid-modifying properties but also to its anti-inflammatory and antioxidant effects. nih.gov By reducing inflammation within the arterial wall and improving endothelial function, nicotinic acid contributes to plaque stabilization and a lower risk of cardiovascular events. nih.govthescipub.com

Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)

The potential antiviral activity of nicotinic acid derivatives has been an area of interest. While direct evidence for this compound is scarce, research on related compounds provides some clues.

Human Immunodeficiency Virus-1 (HIV-1) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a crucial step for viral replication. nih.govyoutube.com Therefore, HIV-1 RT is a major target for antiviral drugs. nih.gov These drugs are broadly classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Some studies have explored nicotinic acid analogues as potential HIV-1 RT inhibitors. For instance, nicotinamide, a form of vitamin B3, has been shown to inhibit HIV-1 in both acute and chronic in vitro infection models, an effect not observed with nicotinic acid itself. mssm.edu The mechanism of inhibition by NNRTIs typically involves binding to a hydrophobic pocket near the enzyme's active site, leading to allosteric inhibition of the enzyme's function. nih.gov While more research is needed, the structural diversity of nicotinic acid derivatives suggests that some analogues could be designed to fit into this pocket and exert antiviral effects.

Antioxidant Activity

The antioxidant properties of nicotinic acid and its derivatives are increasingly recognized. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, plays a role in various diseases, including inflammation and atherosclerosis.

Studies have shown that niacin and its metabolites possess antioxidant properties. nih.gov In LPS-treated human macrophages, niacin and its metabolite nicotinamide significantly decreased ROS and nitric oxide levels. nih.gov This antioxidant effect contributes to their anti-inflammatory actions.

The antioxidant activity of various chemical compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For example, studies on other heterocyclic compounds, like thiazolo[4,5-b]pyridine (B1357651) derivatives, have demonstrated their capacity to scavenge free radicals, indicating antioxidant potential. pensoft.net Similarly, research on other phenolic compounds has correlated their structure with their antioxidant capacity. nih.govmdpi.com While specific data for this compound is not available, the general structure of nicotinic acid and its derivatives suggests a potential for antioxidant activity that warrants further investigation.

In vitro Antioxidant Assays (e.g., DPPH and Nitric Oxide Scavenging Assays)

In vitro antioxidant assays are fundamental in the preliminary screening of compounds for their ability to counteract oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) scavenging assays are two commonly employed methods to evaluate this potential.

The nitric oxide (NO) scavenging assay evaluates the ability of a compound to inhibit the production of nitric oxide, a reactive nitrogen species that can contribute to oxidative damage at high concentrations. The assay typically involves a nitric oxide donor, such as sodium nitroprusside, and the quantification of nitrite formation. Research into the NO scavenging properties of nicotinic acid derivatives is an active area. For instance, studies on various plant extracts containing nicotinic acid derivatives have shown significant NO scavenging activity nih.gov. The anti-inflammatory effects of nicotinic acid have also been linked to its ability to modulate nitric oxide pathways in human monocytes nih.govnih.gov. Although direct experimental values for this compound are not published, the existing research on related compounds suggests that this class of molecules may possess nitric oxide regulating properties.

Anticancer and Cytotoxicity Research

The potential of nicotinic acid derivatives as anticancer agents has been an area of significant interest for researchers. Investigations have focused on their ability to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines.

In vitro Cytotoxicity Profiling against Cancer Cell Lines

The in vitro cytotoxicity of novel compounds is a critical first step in the discovery of new anticancer drugs. This is often assessed by determining the concentration of the compound required to inhibit the growth of cancer cells by 50% (GI50). While specific cytotoxicity data for this compound against a panel of cancer cell lines is not available, studies on related nicotinic acid compounds have shown promising results.

For example, research on picolinic acid, dipicolinic acid, and isonicotinamide (B137802) has demonstrated their ability to induce apoptosis in human acute myelomonocytic leukemia (HL-60), human chronic myelogenous leukemia (K562), and human cervical carcinoma (HeLa) cells nih.gov. These findings suggest that the nicotinic acid scaffold and its isomers can serve as a basis for the development of new anticancer agents. The mechanism of action often involves the induction of programmed cell death, a desirable trait for cancer therapeutics nih.gov.

Further studies on various synthetic derivatives of nicotinic acid have also reported cytotoxic effects against different cancer cell lines nih.govmdpi.com. The structural modifications on the nicotinic acid core play a crucial role in determining the potency and selectivity of the cytotoxic activity.

Table 1: Illustrative in vitro Cytotoxicity of Nicotinic Acid-Related Compounds (Note: This table presents data for nicotinic acid analogues and related compounds, not this compound itself, to illustrate the potential of this chemical class.)

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| Picolinic acid | HL-60 | Strong apoptosis induction | nih.gov |

| Dipicolinic acid | HL-60, K562, HeLa | Strong apoptosis induction | nih.gov |

| Isonicotinamide | HL-60, K562, HeLa | Strong apoptosis induction | nih.gov |

This table is for illustrative purposes and highlights the potential of the nicotinic acid chemical class. Specific data for this compound is not available in the cited literature.

Other Biological Activities: Anticonvulsant, Anthelmintic, Antimycobial, Pesticidal, and Herbicidal Evaluations

The versatility of the nicotinic acid scaffold has led to its investigation in a wide array of other biological applications.

Anticonvulsant Activity: Research into nicotinic acid derivatives has revealed potential anticonvulsant properties. For instance, nicotinic acid benzylamide (Nic-BZA) has demonstrated time-dependent and clear-cut anticonvulsant activity in maximal electroshock (MES)-induced seizure models in mice nih.gov. The median effective dose (ED50) values for Nic-BZA ranged from 35.7 to 152.1 mg/kg depending on the administration route and time nih.gov. These findings suggest that derivatives of nicotinic acid could be promising candidates for the development of new antiepileptic drugs nih.govnih.govresearchgate.net.

Anthelmintic Activity: Nicotinic receptors are a validated target for anthelmintic drugs in parasitic nematodes nih.govnih.gov. Nicotinic agonists cause paralysis in worms, leading to their expulsion from the host researchgate.net. While specific studies on this compound are lacking, the general class of nicotinic anthelmintics is well-established nih.govnih.govresearchgate.net.

Antimycobacterial Activity: The search for new treatments for tuberculosis has led to the evaluation of nicotinic acid and isoniazid (B1672263) analogues. Several derivatives have shown significant in vitro activity against Mycobacterium tuberculosis researchgate.netsemanticscholar.orgresearchgate.net. For example, a series of novel nicotine (B1678760) analogues were tested, with one compound, [3-(5-(3-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one], exhibiting a minimum inhibitory concentration (MIC) of 1 μg/mL against the H37Rv strain of M. tuberculosis nih.gov. Another study on nicotinic and isoniazid derivatives identified a compound with an MIC of 1.2 µg/mL researchgate.net. Nicotinamide itself has also been shown to limit the replication of M. tuberculosis within macrophages nih.gov.

Table 2: Antimycobacterial Activity of Selected Nicotinic Acid Analogues (Note: This table presents data for nicotinic acid analogues, not this compound itself.)

| Compound/Derivative | Mycobacterium Strain | MIC (µg/mL) | Reference |

| [3-(5-(3-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one] | M. tuberculosis H37Rv | 1 | nih.gov |

| N'-[(E)-(nitrophenyl)methylidene]isonicotinohydrazide derivative (11d) | M. tuberculosis H37Rv | 1.2 | researchgate.netsemanticscholar.org |

This table showcases the potential of nicotinic acid analogues as antimycobacterial agents.

Pesticidal and Herbicidal Evaluations: Nicotinic acid derivatives have found applications in agriculture as both pesticides and herbicides nih.govnih.gov. The pyridine (B92270) motif present in nicotinic acid is a key structural feature in many agrochemicals usda.gov. For example, niacinamide derivatives have been synthesized and tested for their fungicidal and herbicidal activities nih.gov. In one study, a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid were synthesized, and some exhibited excellent herbicidal activity against bentgrass usda.gov. Specifically, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) showed potent herbicidal activity against duckweed with an IC50 value of 7.8 μM usda.gov. Patents also describe nicotinic acid derivatives with excellent herbicidal effects against a range of weeds with high safety for crops like barley and wheat google.comgoogle.com.

Mechanistic Investigations of 5 2 Chlorophenyl Nicotinic Acid and Derivative Actions

Identification and Characterization of Molecular Targets

The biological activities of 5-(2-chlorophenyl)nicotinic acid and its derivatives are rooted in their interactions with specific molecular targets, primarily enzymes and receptors. These interactions can either inhibit or activate these targets, leading to a cascade of downstream cellular effects.

Enzyme Inhibition Kinetics

Carbonic Anhydrase III: Acipimox (B1666537), a derivative of nicotinic acid, has been shown to act as a low micromolar inhibitor of most human carbonic anhydrase (CA) isoforms, including CA III. nih.gov Computational modeling suggests that the carboxylate group of acipimox coordinates with the zinc ion in the enzyme's active site. nih.gov This interaction is crucial for its inhibitory effect. Although direct inhibition data for this compound is absent, its structural similarity to nicotinic acid suggests a potential for similar interactions.

Cyclooxygenase-2 (COX-2): Diarylheterocyclic compounds, a class that could include derivatives of this compound, are known to be highly selective inhibitors of COX-2. nih.gov The inhibitory mechanism for these compounds is complex, often involving a three-step reversible process. nih.gov This contrasts with the mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit both COX-1 and COX-2. nih.gov The selectivity for COX-2 is a key feature of this class of inhibitors.

Interactive Table: Enzyme Inhibition Profile

| Enzyme | Inhibitor Class | Mechanism of Inhibition |

| Carbonic Anhydrase III | Nicotinic acid derivatives (e.g., Acipimox) | Coordination of carboxylate group with active site zinc ion. nih.gov |

| Cyclooxygenase-2 (COX-2) | Diarylheterocyclic inhibitors | Three-step sequential reversible inhibition. nih.gov |

Receptor Agonism/Antagonism Profiling

The interaction of nicotinic acid and its derivatives with specific G protein-coupled receptors is a key aspect of their mechanism of action.

G protein-coupled receptor GPR109A: Niacin (nicotinic acid) is a well-established agonist for the G protein-coupled receptor GPR109A (also known as HCA2). nih.gov This receptor is a high-affinity receptor for niacin. Activation of GPR109A by niacin inhibits adenylyl cyclase activity, which in turn reduces the liberation of free fatty acids. nih.gov The binding of an agonist like niacin can induce the rapid internalization of the GPR109A receptor from the cell surface into the cytoplasm. nih.gov This internalization process is regulated by G protein-coupled receptor kinase 2 (GRK2) and arrestin3. nih.gov While specific data for this compound is not available, its structural relationship to nicotinic acid suggests it may also interact with GPR109A.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The term "nicotinic" in nicotinic acid and its derivatives refers to their structural similarity to nicotine (B1678760), which is a potent agonist of nAChRs. However, the search results primarily focus on the interaction of these compounds with the GPR109A receptor, not nAChRs. There are drugs that act as antagonists at nicotinic cholinergic receptors, blocking the actions of acetylcholine. drugbank.com

Interactive Table: Receptor Interaction Profile

| Receptor | Interaction Type | Known Ligands | Downstream Effect of Activation |

| GPR109A (HCA2) | Agonism | Niacin (Nicotinic Acid) nih.gov | Inhibition of adenylyl cyclase nih.gov |

| Nicotinic Acetylcholine Receptors (nAChRs) | Antagonism (by other compounds) | Various drugs drugbank.com | Blockade of acetylcholine action drugbank.com |

Elucidation of Cellular Pathway Modulation

The interaction of this compound and its derivatives with their molecular targets triggers changes in various cellular signaling pathways, influencing processes like inflammation and oxidative stress.

Investigations into Signal Transduction Pathway Alterations

Signal transduction pathways are the mechanisms by which cells convert external signals into cellular responses. khanacademy.orgyoutube.com Nicotinic acid and its derivatives can modulate these pathways. For instance, the activation of the GPR109A receptor by niacin initiates a signal transduction cascade that involves G-proteins. nih.govkhanacademy.org In pancreatic β-cells, nicotinic acid has been shown to inhibit the palmitic acid-induced phosphorylation of Akt, mTOR, and p70S6K, suggesting an inhibitory effect on the Akt/mTOR signaling pathway. nih.gov Furthermore, a copper(I)-nicotinate complex has been observed to modulate the Notch1 signaling pathway in certain breast cancer cell lines. nih.gov

Regulation of Inflammatory Mediators and Cytokines

Nicotinic acid has demonstrated anti-inflammatory properties by modulating the production of various inflammatory mediators. nih.gov In macrophages, niacin can decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 (IL-1). nih.gov This effect is, at least in part, mediated through the GPR109A receptor. mdpi.com The anti-inflammatory action of niacin may involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression. mdpi.comresearchgate.net The inhibition of NF-κB can subsequently reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing high levels of nitric oxide during inflammation. mdpi.comnih.gov

Interactive Table: Regulation of Inflammatory Mediators

| Mediator/Cytokine | Effect of Nicotinic Acid/Derivatives | Associated Pathway |

| TNF-α | Decreased production nih.govmdpi.com | Inhibition of NF-κB pathway mdpi.com |

| IL-6 | Decreased production nih.govmdpi.com | Inhibition of NF-κB pathway mdpi.com |

| iNOS | Potential for decreased expression | Downstream of NF-κB inhibition mdpi.comnih.gov |

Impact on Cellular Redox Status and Oxidative Stress Response

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. nih.gov Nicotinamide (B372718), a form of niacin, has been shown to possess antioxidant properties. clinmedjournals.orgnih.gov It can reduce ROS levels and attenuate senescence phenotypes in cells. nih.gov The antioxidant effects of niacin may be linked to its role as a component of the glutathione (B108866) redox cycle. clinmedjournals.org Specifically, niacin is a precursor for NAD+, which is essential for the regeneration of the antioxidant glutathione. nih.govclinmedjournals.org By supporting the glutathione system, niacin can help protect against lipid peroxidation and other forms of oxidative damage. clinmedjournals.org

Structure Activity Relationship Sar Studies and Rational Design for 5 2 Chlorophenyl Nicotinic Acid Derivatives

Influence of Aryl Substituents on Biological Potency and Selectivity

The nature and position of substituents on the aryl ring of 5-aryl nicotinic acid derivatives play a pivotal role in modulating their biological potency and selectivity. While direct studies on a wide range of substituents for 5-(2-Chlorophenyl)nicotinic acid are not extensively documented in publicly available literature, general principles can be drawn from related series of bioactive molecules.

The 2-chloro substituent in the parent compound, this compound, is a critical feature. The chlorine atom is an electron-withdrawing group and its position at the ortho position of the phenyl ring introduces steric bulk. This specific substitution pattern is expected to influence the conformation of the molecule by restricting the rotation around the bond connecting the phenyl and nicotinic acid rings. This fixed conformation can be crucial for fitting into a specific binding pocket of a biological target.

In broader studies of N-arylanthranilic acids, a related class of compounds, the substitution pattern on the aryl ring has been shown to be a key determinant of anti-inflammatory activity. For these compounds, it has been observed that di-substitution at the 2- and 6-positions of the phenyl ring can enhance potency. This suggests that for this compound derivatives, the addition of a second substituent on the phenyl ring could be a promising strategy for optimization.

Based on analogous series, the following trends in aryl substitution can be hypothesized:

Electronic Effects: The electronic nature of the substituent (electron-donating or electron-withdrawing) can significantly impact activity. For instance, in some series, electron-withdrawing groups have been found to increase potency.

Steric Effects: The size and position of the substituent influence how the molecule interacts with its target. Ortho substituents, like the chloro group in the parent compound, can force a non-planar conformation which may be beneficial for activity.

To illustrate the potential impact of aryl substituents, a hypothetical data table is presented below, based on common observations in medicinal chemistry.

| Aryl Substituent at position X | Predicted Biological Potency | Rationale |

| 2-Chloro (Parent) | Baseline | The ortho-chloro group provides a balance of electronic and steric properties. |

| 2,6-Dichloro | Potentially Increased | Introduction of a second chloro group could enhance binding by increasing steric hindrance and altering electronic distribution, potentially leading to a more favorable conformation. |

| 4-Methoxy | Potentially Decreased or Altered Selectivity | An electron-donating group at the para position would significantly change the electronic properties and could lead to a different pharmacological profile. |

| 3-Trifluoromethyl | Potentially Increased | A strong electron-withdrawing group like trifluoromethyl can enhance interactions with certain biological targets. |

Effect of Positional Isomerism on Pharmacological Profiles

Positional isomerism, which involves changing the position of the aryl group on the nicotinic acid scaffold, is a critical factor that can dramatically alter the pharmacological profile of the resulting compounds. The specific attachment of the 2-chlorophenyl group at the 5-position of the nicotinic acid ring in the parent compound is not arbitrary and is likely the result of optimization for a particular biological target.

Consider the following positional isomers:

2-(2-Chlorophenyl)nicotinic acid: The proximity of the aryl group to the carboxylic acid could lead to steric hindrance and alter the acidity of the carboxyl group.

6-(2-Chlorophenyl)nicotinic acid: The position adjacent to the ring nitrogen would significantly influence the electronic properties of the pyridine (B92270) ring.

The pharmacological activity is expected to be highly sensitive to these positional changes. For example, in a study on the optical isomers of alpha-5,9-diethyl-2'-hydroxy-2-methyl-6,7-benzomorphan, the pharmacological properties were found to be distinct for different isomers researchgate.net. This underscores the general principle that stereochemistry and positional isomerism are key to biological function.

A hypothetical comparison of the pharmacological profiles of positional isomers is presented in the table below.

| Isomer | Predicted Primary Pharmacological Profile | Rationale for Differentiation |

| This compound | Specific Target A | The specific geometry and electronic distribution are optimized for binding to Target A. |

| 2-(2-Chlorophenyl)nicotinic acid | Different Target or Inactive | Steric clash between the aryl and carboxyl groups may prevent binding to Target A or favor a different target. |

| 4-(2-Chlorophenyl)nicotinic acid | Different Target or Reduced Potency | The altered vector of the aryl substituent would likely disrupt the key interactions required for activity at Target A. |

| 6-(2-Chlorophenyl)nicotinic acid | Different Target or Inactive | The proximity to the pyridine nitrogen would significantly alter the electronic landscape of the molecule, likely leading to a different pharmacological profile. |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of this compound derivatives, a QSAR model could be developed to predict the efficacy of new, unsynthesized analogues.

A typical QSAR study would involve the following steps:

Data Set Collection: A series of this compound derivatives with varying substituents on the phenyl ring and modifications to the nicotinic acid core would be synthesized and their biological activity measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

While a specific QSAR model for this compound derivatives is not publicly available, studies on related N-arylanthranilic acids have shown that molecular shape parameters and the angle between the two aromatic rings are important for anti-inflammatory activity. This suggests that a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be particularly well-suited for this class of compounds. These methods build a 3D model of the ligand-receptor interactions and can provide intuitive contour maps that guide the design of more potent compounds.

The following table outlines the types of descriptors that would likely be important in a QSAR model for this compound derivatives.

| Descriptor Class | Specific Descriptor Examples | Predicted Importance |

| Electronic | Hammett constants (σ), Atomic charges | High |

| Steric | Molar refractivity (MR), Taft steric parameters (Es) | High |

| Hydrophobic | LogP, Hydrophobic surface area | Medium to High |

| Topological | Connectivity indices, Shape indices | Medium |

| 3D-QSAR Fields | Steric fields, Electrostatic fields | Very High |

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the biological target. These initial "hits" are typically weak binders but provide a highly efficient starting point for optimization into more potent drug candidates.

An FBDD campaign targeting a receptor for this compound could proceed as follows:

Fragment Library Screening: A library of diverse chemical fragments would be screened against the biological target using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR).

Hit Identification and Validation: Fragments that show binding to the target are identified and their binding is validated and characterized.

Hit-to-Lead Optimization: The identified fragment hits are then grown or linked together to increase their affinity and selectivity for the target. The structure of this compound itself can be deconstructed into key fragments for this purpose. For example, 2-chlorophenylboronic acid and nicotinic acid could be considered as starting fragments.

While there are no specific FBDD studies published for this compound, the principles of FBDD are broadly applicable. For instance, fragment screening has been successfully used for nicotinic acetylcholine (B1216132) receptors, demonstrating the utility of this approach for targets of nicotinic acid derivatives rsc.org.

The table below outlines a potential FBDD strategy for developing novel ligands related to this compound.

| FBDD Stage | Description | Key Techniques |

| Fragment Screening | Screening of a fragment library to identify binders to the target protein. | NMR, X-ray Crystallography, SPR |

| Hit Characterization | Confirmation of binding and determination of binding affinity and mode. | Isothermal Titration Calorimetry (ITC), NMR |

| Fragment Growing | Iterative chemical modification of a hit fragment to extend into adjacent binding pockets. | Structure-guided design, parallel synthesis |

| Fragment Linking | Connecting two or more fragments that bind to adjacent sites on the target. | Structure-guided design, synthetic chemistry |

By applying these principles of medicinal chemistry and drug design, researchers can continue to explore the therapeutic potential of this compound and its derivatives.

Computational and Theoretical Chemistry Studies of 5 2 Chlorophenyl Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest.

For derivatives of nicotinic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are employed to:

Calculate Electronic Properties: Predict properties such as dipole moment, polarizability, and the distribution of electronic charge across the molecule.

Simulate Vibrational Spectra: Compute theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure and assign vibrational modes. researchgate.netnih.gov

DFT studies on similar structures provide a basis for understanding the electronic landscape of 5-(2-Chlorophenyl)nicotinic acid, indicating how the electron-withdrawing chloro and phenyl groups influence the electron density of the nicotinic acid core. researchgate.net

Ab-initio (from first principles) methods are another class of quantum chemical calculations that are not based on experimental data but solely on the principles of quantum mechanics. Methods like Møller-Plesset perturbation theory (e.g., MP2) are generally more computationally intensive than DFT but can offer higher accuracy for certain molecular properties.

In the study of nicotinic acid and its derivatives, ab-initio methods have been used to:

Refine Structural Information: Provide highly accurate geometric parameters.

Analyze Conformational Stability: Determine the relative energies of different conformers, such as those arising from the rotation of the carboxylic acid group. jocpr.com

Predict Spectroscopic Data: Calculate vibrational frequencies with high accuracy, aiding in the detailed interpretation of experimental IR and Raman spectra. nih.govjocpr.com The application of these methods helps to create a reliable benchmark for the structural and vibrational properties of the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions